

Cross-Referencing Octafluorotoluene Spectral Data: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Octafluorotoluene

Cat. No.: B1221213

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For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of publicly available spectral data for **octafluorotoluene** (C₇F₈), a key intermediate in the synthesis of fluorinated compounds. By cross-referencing data from prominent databases, this guide aims to facilitate more accurate spectral interpretation and method development.

This document summarizes key spectral features from mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, sourced from the National Institute of Standards and Technology (NIST) WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS). Detailed experimental protocols, where available, are provided to support the replication of findings.

Comparative Spectral Data

To aid in the direct comparison of spectral features, the following tables summarize the quantitative data for **octafluorotoluene** from the aforementioned databases.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **octafluorotoluene** is characterized by a prominent molecular ion peak and a distinct fragmentation pattern.

Database Source	m/z	Relative Intensity (%)
NIST WebBook	236	100
217	85	39.3
186	50	
167	25	
117	95	
69	80	
PubChem (from MassBank, ID: JP011795)	236	39.3
217	89.2	65.6
186	55.2	
117	99.9	
69	87.7	
31	65.6	

Infrared (IR) Spectroscopy

The infrared spectrum of **octafluorotoluene** reveals characteristic vibrational modes of the C-F bonds and the aromatic ring.

Database Source	Wavenumber (cm ⁻¹)	Transmittance (%)	Functional Group Assignment
NIST WebBook	~1650	Moderate	C=C Aromatic Stretch
~1520	Strong	C=C Aromatic Stretch	
~1330	Very Strong	C-F Stretch (CF ₃)	
~1180	Very Strong	C-F Stretch (CF ₃)	
~1000	Strong	C-F Stretch (Aromatic)	
PubChem (ATR-FTIR)	~1650	-	C=C Aromatic Stretch
~1520	-	C=C Aromatic Stretch	
~1330	-	C-F Stretch (CF ₃)	
~1180	-	C-F Stretch (CF ₃)	
~998	-	C-F Stretch (Aromatic)	

Note: Transmittance data from PubChem's ATR-FTIR was not explicitly provided in a quantitative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ¹⁹F NMR data provide detailed information about the carbon framework and the fluorine environments within the **octafluorotoluene** molecule.

¹³C NMR

Database Source	Chemical Shift (ppm)
PubChem (from SpectraBase)	Data not numerically provided in search results

¹⁹F NMR

Database Source	Chemical Shift (ppm)
PubChem (from SpectraBase)	Data not numerically provided in search results

Note: While the databases indicate the availability of NMR data, specific chemical shift values were not readily available in the initial search results. Researchers are encouraged to visit the source databases for detailed spectral views.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the information available from the public databases.

Mass Spectrometry (Electron Ionization)

- Database: PubChem (MassBank ID: JP011795)[[1](#)]
- Instrument: Hitachi M-80A Mass Spectrometer[[1](#)]
- Ionization Method: Electron Ionization (EI)[[1](#)]
- Ionization Energy: 70 eV[[1](#)]
- Inlet Type: Direct
- Sample Preparation: The sample was introduced directly into the ion source.

Infrared Spectroscopy

- Database: PubChem[[1](#)]
- Instrument: Bruker Tensor 27 FT-IR Spectrometer[[1](#)]
- Technique: Attenuated Total Reflectance (ATR) using a neat (undiluted) liquid sample.[[1](#)]
- Sample Preparation: A small drop of **octafluorotoluene** was placed directly onto the ATR crystal.

- Acquisition:
 - Resolution: Typically 4 cm^{-1}
 - Scans: 16 scans for both background and sample are standard for this instrument.
 - Crystal: Likely a Zinc Selenide (ZnSe) or Diamond crystal.
- Database: NIST WebBook
- Technique: Gas Phase
- Sample Preparation: The spectrum was obtained from a gaseous sample of **octafluorotoluene**.

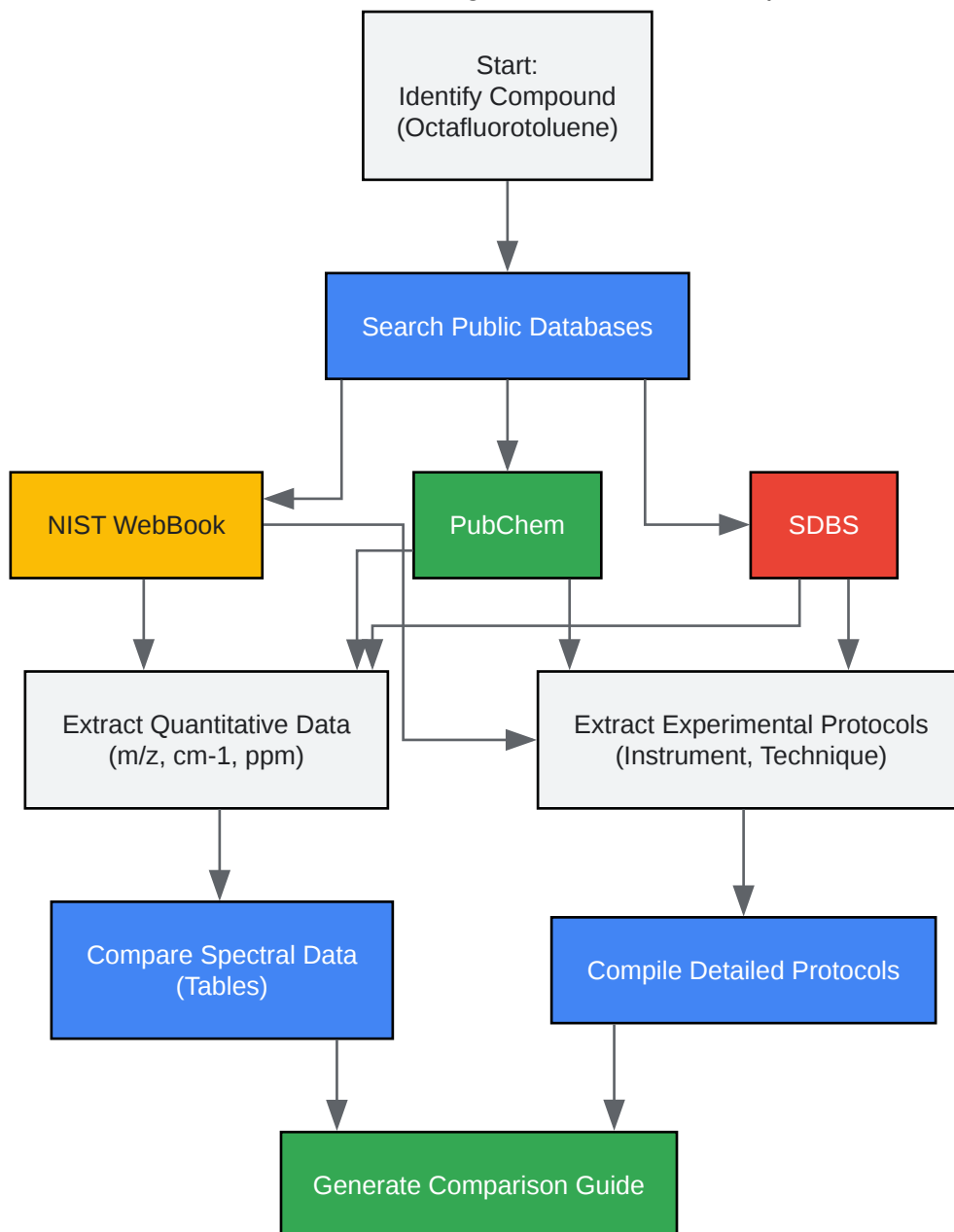
¹³C Nuclear Magnetic Resonance Spectroscopy

- Database: PubChem (from SpectraBase)
- Instrument: Bruker HX-90[1]
- Sample Preparation: Typically, a neat liquid sample or a concentrated solution in a deuterated solvent (e.g., CDCl_3) would be used.

Visualization of the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data for a compound like **octafluorotoluene** across multiple databases.

Workflow for Cross-Referencing Octafluorotoluene Spectral Data



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Caption: A flowchart illustrating the process of gathering and comparing spectral data from multiple online databases.

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References

- 1. youtube.com [youtube.com]
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